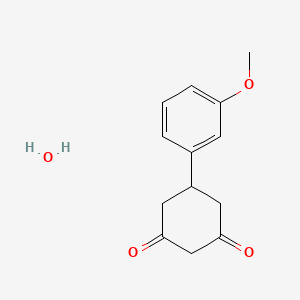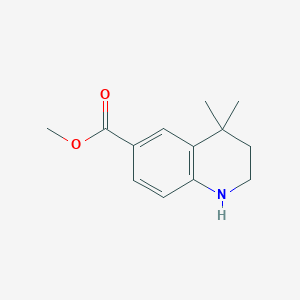![molecular formula C9H18N2O2 B1464725 1-[4-(Aminomethyl)piperidin-1-yl]-2-Methoxyethan-1-on CAS No. 1250151-70-2](/img/structure/B1464725.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-Methoxyethan-1-on
Übersicht
Beschreibung
The compound “1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is an organic compound with the CAS Number: 77445-06-8. It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for “1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” has a molecular weight of 156.23 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Medizin
Diese Verbindung hat potenzielle Anwendungen im medizinischen Bereich aufgrund ihrer strukturellen Ähnlichkeit mit Piperidinderivaten, die in vielen Arzneimitteln vorkommen. Ihre Eigenschaften könnten für die Entwicklung neuer Therapeutika genutzt werden, insbesondere als Baustein für komplexere Moleküle mit spezifischen biologischen Aktivitäten .
Landwirtschaft
In der Landwirtschaft könnte die Verbindung bei der Synthese neuartiger Agrochemikalien verwendet werden. Ihr Piperidin-Rest könnte mit bestimmten Pflanzenrezeptoren oder Schädlingen interagieren, was die Grundlage für die Entwicklung neuer Pestizide oder Pflanzenwachstumsregulatoren bietet .
Materialwissenschaft
„1-[4-(Aminomethyl)piperidin-1-yl]-2-Methoxyethan-1-on“ kann als Vorläufer bei der Synthese von fortschrittlichen Materialien dienen. So könnte seine Einarbeitung in Polymere deren Eigenschaften verbessern, wie z. B. die thermische Stabilität oder die mechanische Festigkeit. Es könnte auch zur Herstellung neuartiger Klebstoffe oder Beschichtungen mit verbesserter Leistung verwendet werden .
Umweltwissenschaften
Das Potenzial der Verbindung für die Umweltwissenschaften liegt in ihrer Fähigkeit, zu Sensoren oder Sonden für die Umweltüberwachung modifiziert zu werden. Sie könnte aufgrund ihrer reaktiven funktionellen Gruppen verwendet werden, um Schadstoffe oder Veränderungen der Umweltbedingungen zu detektieren .
Biochemie
In der Biochemie könnte diese Verbindung wichtig für die Untersuchung von Enzym-Substrat-Wechselwirkungen sein. Ihre Struktur ermöglicht Modifikationen, die natürliche Substrate oder Inhibitoren nachahmen können, wodurch die Mechanismen enzymatischer Reaktionen verstanden werden können .
Pharmakologie
Pharmakologisch könnte „this compound“ wertvoll in der Arzneimittelforschung und -entwicklung sein. Ihr Piperidin-Kern ist ein häufiges Merkmal in vielen Medikamenten, und die Modifizierung seiner Struktur könnte zu neuen Kandidaten für die Behandlung verschiedener Krankheiten führen .
Analytische Chemie
Analytisch könnte diese Verbindung als Standard oder Reagenz in der Chromatographie, Massenspektrometrie oder Spektroskopie verwendet werden. Ihre klar definierte Struktur und Eigenschaften machen sie geeignet für die Kalibrierung von Instrumenten oder als Bestandteil in komplexen Probenanalysen .
Wirkmechanismus
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one is the Serine/threonine-protein kinase Chk1 . This protein plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .
Mode of Action
This could lead to changes in cell cycle regulation, particularly in cells with DNA damage .
Biochemical Pathways
Inhibition of Serine/threonine-protein kinase Chk1 could disrupt these pathways, potentially leading to altered cell cycle progression and DNA repair mechanisms .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one’s action would likely be related to its inhibition of Serine/threonine-protein kinase Chk1. This could result in changes to cell cycle progression and DNA repair mechanisms, potentially leading to cell death in cells with DNA damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . .
Eigenschaften
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-8(6-10)3-5-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEHVSMWDXUFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1-[3-(4-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464643.png)



![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)





![1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464660.png)
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464662.png)
![2-Oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464663.png)
